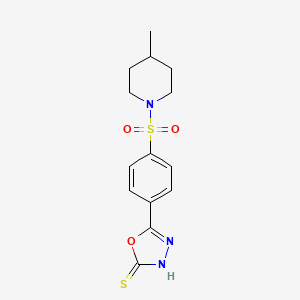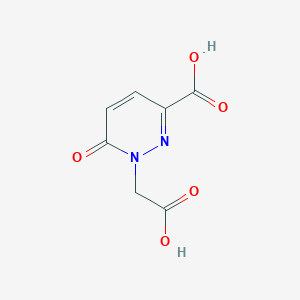![molecular formula C6H9ClN2 B11766322 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,5S)-2-Azabicyclo[310]hexane-3-carbonitrile hydrochloride is a bicyclic compound that features a unique azabicyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the scalability of the synthesis involving photoredox catalysis and the use of cyclopropenes suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azabicyclohexane ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Photoredox Catalysts: Organic or iridium-based catalysts under blue LED irradiation.
Cyclopropenes and Aminocyclopropanes: As starting materials for the synthesis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the annulation reaction with cyclopropenes yields bicyclic scaffolds with three contiguous stereocenters .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In the field of biology and medicine, this compound is of interest for its potential pharmacological properties. It can be used in the development of new therapeutic agents, particularly those targeting neurological pathways due to its bicyclic structure.
Industry
In industry, the compound’s stability and reactivity make it suitable for various applications, including the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The azabicyclohexane structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. Detailed studies on its exact molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid amide hydrochloride
Uniqueness
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is unique due to its specific stereochemistry and the presence of a carbonitrile group. This distinguishes it from other similar compounds, which may have different functional groups or stereochemical configurations.
Propriétés
Formule moléculaire |
C6H9ClN2 |
|---|---|
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H/t4-,5+,6+;/m1./s1 |
Clé InChI |
VASDEEBNVDJQRB-GAJRHLONSA-N |
SMILES isomérique |
C1[C@@H]2C[C@@H]2N[C@@H]1C#N.Cl |
SMILES canonique |
C1C2CC2NC1C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)

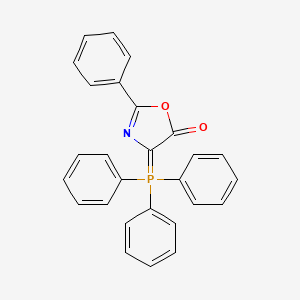

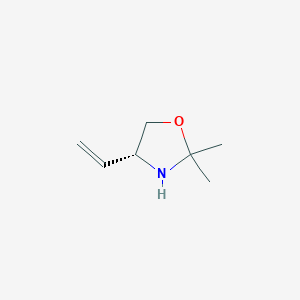

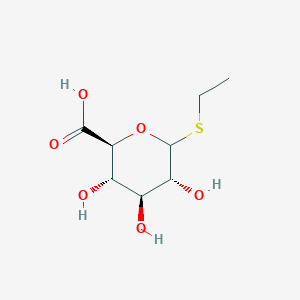
![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)

![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)
